1-Bromo-4-methoxyhexane
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Overview
Description
1-Bromo-4-methoxyhexane is an organic compound with the molecular formula C7H15BrO. It is a derivative of hexane, where a bromine atom is attached to the first carbon and a methoxy group is attached to the fourth carbon. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxyhexane can be synthesized through several methods. One common approach involves the bromination of 4-methoxyhexane using bromine (Br2) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxyhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under strong base conditions, this compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 4-methoxyhexanol, 4-methoxyhexanenitrile, or 4-methoxyhexylamine.
Elimination Reactions: The major product is typically 4-methoxyhexene.
Oxidation: Products can include 4-methoxyhexanal or 4-methoxyhexanoic acid.
Scientific Research Applications
1-Bromo-4-methoxyhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It can be used to study the effects of alkylating agents on biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxyhexane in chemical reactions typically involves the formation of a carbocation intermediate when the bromine atom is displaced. This intermediate can then undergo various transformations depending on the reaction conditions and reagents used. In biological systems, it may act as an alkylating agent, modifying nucleophilic sites on biomolecules.
Comparison with Similar Compounds
1-Bromo-4-methylhexane: Similar structure but with a methyl group instead of a methoxy group.
1-Bromo-4-chlorohexane: Similar structure but with a chlorine atom instead of a methoxy group.
1-Bromo-4-hydroxyhexane: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-Bromo-4-methoxyhexane is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a wide range of chemical reactions. The methoxy group can act as an electron-donating group, influencing the reactivity of the compound in nucleophilic substitution and elimination reactions.
Properties
Molecular Formula |
C7H15BrO |
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Molecular Weight |
195.10 g/mol |
IUPAC Name |
1-bromo-4-methoxyhexane |
InChI |
InChI=1S/C7H15BrO/c1-3-7(9-2)5-4-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
KAJAIOBPPXAUIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCBr)OC |
Origin of Product |
United States |
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